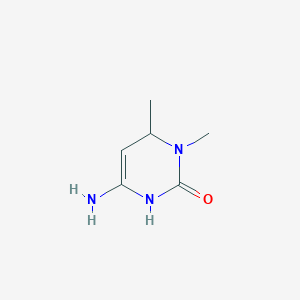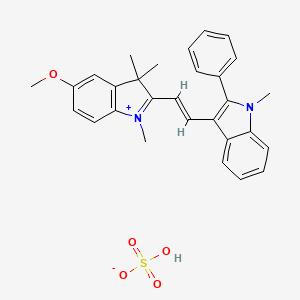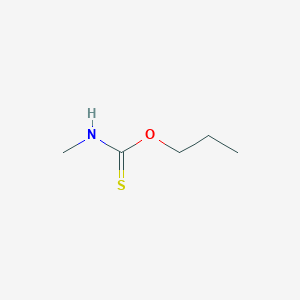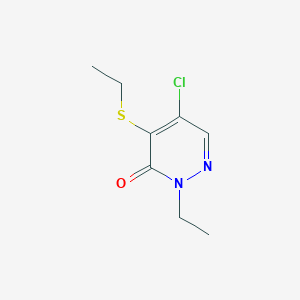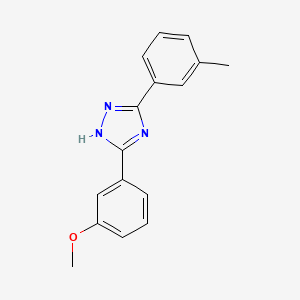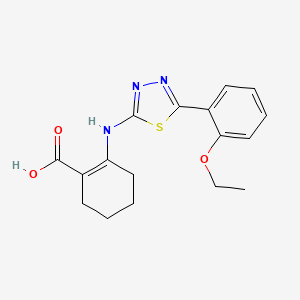
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, and a thiadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized from the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. The ethoxyphenyl group is then introduced through a nucleophilic substitution reaction. Finally, the cyclohexene ring and carboxylic acid group are incorporated through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole moiety is known to interact with biological targets, contributing to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products such as pharmaceuticals and fragrances.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities.
Uniqueness
1-Cyclohexene-1-carboxylic acid, 2-((5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)- is unique due to its combination of a cyclohexene ring, carboxylic acid group, and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
160893-98-1 |
|---|---|
Fórmula molecular |
C17H19N3O3S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-[[5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-14-10-6-4-8-12(14)15-19-20-17(24-15)18-13-9-5-3-7-11(13)16(21)22/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,18,20)(H,21,22) |
Clave InChI |
YSNOZZZDWRAZSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2=NN=C(S2)NC3=C(CCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
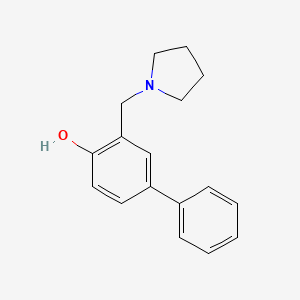
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
